molecular formula C3H7N3O3 B12361542 1,2-Propanediol,3-azido-

1,2-Propanediol,3-azido-

Cat. No.: B12361542
M. Wt: 133.11 g/mol
InChI Key: NTTPPOFZRXKQDP-UHFFFAOYSA-N
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Description

1,2-Propanediol,3-azido- (CAS: 85820-84-4) is a stereospecific compound with the molecular formula C₃H₇N₃O₂ and a molecular weight of 117.108 g/mol . Its structure features a 3-azido group (-N₃) replacing the hydroxyl group at the third carbon of 1,2-propanediol, with a defined (2S)-stereochemistry. This azido substitution imparts unique reactivity, particularly in "click chemistry" applications such as Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), which are critical in bioconjugation and drug discovery .

Properties

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

3-azidooxypropane-1,2-diol

InChI

InChI=1S/C3H7N3O3/c4-5-6-9-2-3(8)1-7/h3,7-8H,1-2H2

InChI Key

NTTPPOFZRXKQDP-UHFFFAOYSA-N

Canonical SMILES

C(C(CON=[N+]=[N-])O)O

Origin of Product

United States

Preparation Methods

1,2-Propanediol, 3-azido- can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-propanediol with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,2-Propanediol, 3-azido- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted derivatives.

Scientific Research Applications

1,2-Propanediol, 3-azido- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Its mutagenic properties make it a useful tool in genetic studies to induce mutations and study their effects.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific genetic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-azido- involves its interaction with genetic material. The azido group can induce mutations by causing base-pair substitutions in DNA. This mutagenic effect is primarily due to the formation of reactive intermediates that interact with the DNA, leading to changes in the genetic code .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Substitutions and Reactivity

1,2-Propanediol (Propylene Glycol)
  • Formula : C₃H₈O₂
  • Functional Groups : Two hydroxyl groups.
  • Applications : Widely used as a solvent in pharmaceuticals (e.g., drug formulations), cosmetics, and food products . Also serves as a cryoprotectant and humectant.
  • Synthesis: Produced via glycerol hydrogenolysis (e.g., electrocatalytic reduction with 93.4% selectivity ) or microbial biosynthesis (150 mg/L titer in engineered PCC 7942 strains ).
  • Safety : Generally recognized as safe (GRAS) with low acute toxicity .
3-Amino-1,2-propanediol
  • Formula: C₃H₉NO₂
  • Functional Groups: Hydroxyl and amino (-NH₂) groups.
  • Applications : Pharmaceutical intermediate (e.g., synthesis of antiviral or antihypertensive agents) .
3-(Methylamino)-1,2-propanediol
  • Formula: C₄H₁₁NO₂
  • Functional Groups: Hydroxyl and methylamino (-NHCH₃) groups.
  • Reactivity: The methylamino group enhances nucleophilicity, making it suitable for synthesizing β-blockers or chiral ligands .
3-Allyloxy-1,2-propanediol
  • Formula : C₆H₁₂O₃
  • Functional Groups : Hydroxyl and allyl ether (-O-CH₂CH=CH₂) groups.
  • Applications : Intermediate in polymer chemistry (e.g., crosslinking agents) .
Key Differences
Compound Functional Group Molecular Weight (g/mol) Key Applications Unique Hazards
1,2-Propanediol,3-azido- Azide (-N₃) 117.11 Bioconjugation, click chemistry Explosive if heated
1,2-Propanediol Hydroxyl (-OH) 76.09 Solvent, antifreeze Low toxicity
3-Amino-1,2-propanediol Amino (-NH₂) 91.11 Pharmaceutical synthesis Skin/eye irritant
3-Allyloxy-1,2-propanediol Allyl ether 132.16 Polymer chemistry Flammable (allyl group)

Physicochemical Properties

Property 1,2-Propanediol,3-azido- 1,2-Propanediol 3-Amino-1,2-propanediol
Density (g/cm³) Not reported 0.99 Not reported
Solubility Polar solvents Water-miscible Water-miscible
Stability Thermally sensitive Stable Air-sensitive

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